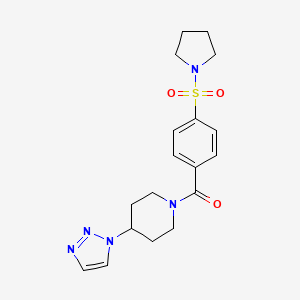

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of an azide with an alkyne in a copper-catalyzed click reaction . This reaction is widely used due to its high yield and the stability of the 1,2,3-triazole ring system .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of reactive functional groups. For example, the triazole ring can participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a sulfonyl group could increase its polarity and solubility in polar solvents .Aplicaciones Científicas De Investigación

Structural and Theoretical Studies

- Compounds containing piperidine and triazole rings, such as [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, have been studied for their structural properties using X-ray diffraction and spectroscopic techniques. These studies provide insights into the molecular conformations and interactions, critical for understanding their potential applications (Karthik et al., 2021).

Synthesis Techniques

- Research has been conducted on synthesizing derivatives of piperidine and triazole, exploring methods like ring-opening reactions of pyridinium salts under the influence of tertiary amines. These syntheses are important for creating novel compounds for further application (Jones & Phipps, 1976).

Biological Activity

- Triazole scaffolds, including 1,2,4-triazoles, have significant biological activities and are core motifs in clinical drugs. Research in this area includes the synthesis of N-substituted pyrrolidine derivatives bearing 1,2,4-triazole rings, highlighting the biological relevance of these compounds (Prasad et al., 2021).

Medicinal Chemistry Applications

- Piperidine and triazole derivatives have been explored for their potential as P2X7 antagonists in the treatment of mood disorders, demonstrating the therapeutic applications of these compounds in medicinal chemistry (Chrovian et al., 2018).

Corrosion Inhibition

- Triazole derivatives are also investigated for their effectiveness as corrosion inhibitors for metals, an application critical in industrial and engineering fields. Their ability to form protective layers on metal surfaces is a key area of study (Ma et al., 2017).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin is crucial for maintaining cell structure, chromosome segregation during mitosis, and intracellular transport .

Mode of Action

The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, a process essential for the formation of microtubules . By inhibiting this process, the compound disrupts the normal functioning of the cell’s cytoskeleton, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The compound’s action on tubulin affects several biochemical pathways. The most significant is the cell cycle , particularly the G2/M phase . The disruption of microtubule formation prevents the cell from progressing through mitosis, leading to cell cycle arrest . This arrest triggers programmed cell death, or apoptosis , eliminating the affected cells .

Result of Action

The compound’s action results in the induction of apoptosis in affected cells . This is evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining . The compound also inhibits colony formation in a concentration-dependent manner, further demonstrating its cytotoxic effects .

Propiedades

IUPAC Name |

(4-pyrrolidin-1-ylsulfonylphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3S/c24-18(21-12-7-16(8-13-21)23-14-9-19-20-23)15-3-5-17(6-4-15)27(25,26)22-10-1-2-11-22/h3-6,9,14,16H,1-2,7-8,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFJOJBZPVCWBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2986890.png)

![3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2986896.png)

![Methyl 4-(2-((2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2986898.png)

![5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane](/img/structure/B2986902.png)

![5-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2986907.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide](/img/structure/B2986909.png)

![3-[4-(3-chlorophenyl)piperazino]-1H-1,2,4-triazol-5-amine](/img/structure/B2986910.png)

![2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2986912.png)